![molecular formula C15H16ClFN2OS B2773144 2-chloro-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-6-fluorobenzamide CAS No. 946326-79-0](/img/structure/B2773144.png)
2-chloro-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-6-fluorobenzamide
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Description
2-chloro-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-6-fluorobenzamide, also known as CTTB, is a chemical compound that has gained significant attention in scientific research. The compound is known for its potential therapeutic effects, making it a subject of interest in the field of drug development.
Scientific Research Applications
Alzheimer's Disease Diagnosis
One significant application of derivatives of 2-chloro-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-6-fluorobenzamide is in the diagnosis of Alzheimer's disease. A study utilized a hydrophobic radiofluorinated derivative, [18F]FDDNP, in conjunction with positron emission tomography to determine the localization and load of neurofibrillary tangles and beta-amyloid plaques in the brains of living patients with Alzheimer's disease. This noninvasive technique is critical for monitoring the development of Alzheimer's disease and assists in diagnostic assessment and response-monitoring during treatments (Shoghi-Jadid et al., 2002).
Spectroscopic Properties in Fluorophores
Derivatives of 2-chloro-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-6-fluorobenzamide are studied for their spectroscopic and photophysical properties, particularly in the context of fluorescence. A study on halogen-substituted derivatives showed blue-shifted electronic absorption and fluorescence emission maxima, indicating potential applications in fluorescence-based technologies and sensors (Misawa et al., 2019).
Chemical Synthesis and Reactions
These compounds are also used in various chemical synthesis processes. For instance, irradiation of 4-chloro-N,N-dimethylaniline in the presence of benzene and various alkenes leads to heterolytic dehalogenation and trapping of the cation. This methodology is significant in the smooth synthesis of aryl- and alkylanilines, highlighting the role of these compounds in synthetic organic chemistry (Fagnoni, Mella & Albini, 1999).
Cytotoxic Activity in Cancer Research
In cancer research, certain carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones, particularly 4-N-[2-(dimethylamino)ethyl], were tested for their growth inhibitory properties, demonstrating potent cytotoxicity against specific cancer cell lines. This shows the potential of these compounds in developing new anticancer drugs (Deady et al., 2005).
Anion Sensing and Fluorescent Molecular Probes
Further applications include the design of anion sensors and fluorescent molecular probes. Studies have developed a series of N-(p-dimethylaminobenzamido)-N'-(substituted-phenyl)thioureas as anion sensors, illustrating the crucial role of the NH-spacer in these molecules (Wu et al., 2006).
Fluorescence in Biological Studies
Another study synthesized 2,5‐Diphenyloxazoles with a dimethylamino group, demonstrating strong solvent-dependent fluorescence. These findings are significant for developing ultrasensitive fluorescent molecular probes for studying various biological events and processes (Diwu et al., 1997).
properties
IUPAC Name |
2-chloro-N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-6-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClFN2OS/c1-19(2)13(10-6-7-21-9-10)8-18-15(20)14-11(16)4-3-5-12(14)17/h3-7,9,13H,8H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCEFVDIJQAZAHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C1=C(C=CC=C1Cl)F)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClFN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-6-fluorobenzamide |
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